molecular formula C16H18N+ B13870015 1,2,3,3-Tetramethylbenzo[e]indol-3-ium

1,2,3,3-Tetramethylbenzo[e]indol-3-ium

Cat. No.: B13870015
M. Wt: 224.32 g/mol
InChI Key: KLZHTUQDYMNXKU-UHFFFAOYSA-N
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Description

1,2,3,3-Tetramethylbenzo[e]indol-3-ium is a chemical compound with the molecular formula C16H18N+. It is a derivative of indole, a bicyclic structure consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

1,2,3,3-Tetramethylbenzo[e]indol-3-ium can be synthesized through several organic synthesis techniques. One common method involves the reaction of 1,2,3,3-tetramethylindole with an appropriate alkylating agent under controlled conditions. The reaction typically requires a solvent such as dichloromethane or ethanol and a catalyst like potassium carbonate .

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include additional purification steps such as recrystallization or chromatography to ensure the final product meets industry standards.

Chemical Reactions Analysis

Types of Reactions

1,2,3,3-Tetramethylbenzo[e]indol-3-ium undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1,2,3,3-Tetramethylbenzo[e]indol-3-ium has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1,2,3,3-Tetramethylbenzo[e]indol-3-ium involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,2,3,3-Tetramethylbenzo[e]indol-3-ium is unique due to its specific structural configuration and the presence of four methyl groups, which influence its chemical reactivity and biological activity.

Properties

Molecular Formula

C16H18N+

Molecular Weight

224.32 g/mol

IUPAC Name

1,2,3,3-tetramethylbenzo[e]indol-3-ium

InChI

InChI=1S/C16H18N/c1-11-12(2)17(3,4)15-10-9-13-7-5-6-8-14(13)16(11)15/h5-10H,1-4H3/q+1

InChI Key

KLZHTUQDYMNXKU-UHFFFAOYSA-N

Canonical SMILES

CC1=C([N+](C2=C1C3=CC=CC=C3C=C2)(C)C)C

Origin of Product

United States

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